molecular formula C7H8O4 B14196215 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane] CAS No. 848934-18-9

2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]

Cat. No.: B14196215
CAS No.: 848934-18-9
M. Wt: 156.14 g/mol
InChI Key: UFVAKTYCJDORMX-UHFFFAOYSA-N
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Description

2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] is a complex organic compound characterized by its unique spiro structure, which involves a cyclic arrangement of atoms where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux for 40–60 minutes . This reaction yields high-melting crystalline solids that are soluble in organic solvents like DMSO and DMF but insoluble in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action for 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] involves its interaction with molecular targets through its spiro structure. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2’-oxirane] apart from similar compounds is its specific spiro arrangement and the presence of both dioxolo and oxirane rings

Properties

CAS No.

848934-18-9

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

spiro[3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6,2'-oxirane]

InChI

InChI=1S/C7H8O4/c1-5-6(10-4-9-5)8-2-7(1)3-11-7/h1,6H,2-4H2

InChI Key

UFVAKTYCJDORMX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CO2)C=C3C(O1)OCO3

Origin of Product

United States

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